3-(5-Bromo-2-fluorophenyl)pyrrolidine-3-carboxylic acid
Description
Nuclear Magnetic Resonance (NMR) Spectral Analysis
¹H NMR : The proton NMR spectrum of this compound is characterized by distinct signals corresponding to the pyrrolidine ring, aromatic protons, and carboxylic acid group. The pyrrolidine protons exhibit complex splitting patterns due to vicinal coupling (J = 2–5 Hz) and ring puckering effects. Protons adjacent to the electron-withdrawing carboxylic acid group (δ ~3.1–3.5 ppm) are deshielded compared to those near the nitrogen atom (δ ~2.8–3.0 ppm). The aromatic region (δ ~7.2–7.8 ppm) shows a doublet of doublets for the fluorine-coupled proton at the 6-position of the phenyl ring (JHF ≈ 8 Hz) and a singlet for the proton at the 4-position, which is meta to both halogens.
¹³C NMR : Key signals include the carboxylic acid carbonyl carbon (δ ~175 ppm), the quaternary carbon bearing the aryl group (δ ~60 ppm), and aromatic carbons influenced by bromine (C-5: δ ~132 ppm) and fluorine (C-2: δ ~162 ppm, JCF ≈ 245 Hz).
Mass Spectrometric (MS) Fragmentation Patterns
Electron ionization (EI) mass spectrometry reveals a molecular ion peak at m/z 288.01 (M⁺), with isotopic clusters confirming the presence of bromine (characteristic 1:1 ratio for ⁷⁹Br and ⁸¹Br). Major fragments include:
Infrared (IR) Vibrational Signatures
The IR spectrum displays a broad O-H stretch at 2500–3300 cm⁻¹ (carboxylic acid), a sharp C=O stretch at 1700–1720 cm⁻¹ , and C-Br/F stretches at 650–750 cm⁻¹ and 1100–1250 cm⁻¹ , respectively. The pyrrolidine ring’s C-N and C-C vibrations appear between 1200–1400 cm⁻¹ .
X-ray Crystallographic Studies
While experimental X-ray data for this specific compound is unavailable, analogous structures (e.g., 4-(5-bromo-2-fluorophenyl)pyrrolidine-3-carboxylic acid) suggest a twisted pyrrolidine conformation to minimize steric hindrance between the aryl and carboxylic acid groups. The dihedral angle between the phenyl ring and the pyrrolidine plane is predicted to be 35–45° , with intramolecular hydrogen bonding between the carboxylic acid O-H and the pyrrolidine nitrogen stabilizing the conformation.
Computational Molecular Modeling Predictions
Density functional theory (DFT) calculations at the B3LYP/6-311+G(d,p) level predict a twist-boat conformation for the pyrrolidine ring, with the carboxylic acid group adopting an equatorial position to reduce torsional strain. The HOMO-LUMO gap of 5.2 eV indicates moderate reactivity, localized primarily on the brominated aryl ring and the carboxylic acid moiety. Natural bond orbital (NBO) analysis highlights hyperconjugative interactions between the fluorine lone pairs and the σ* orbitals of adjacent C-Br bonds, contributing to the compound’s stability.
| Parameter | Computational Value |
|---|---|
| HOMO Energy | -6.8 eV |
| LUMO Energy | -1.6 eV |
| Dipole Moment | 4.3 Debye |
Properties
Molecular Formula |
C11H11BrFNO2 |
|---|---|
Molecular Weight |
288.11 g/mol |
IUPAC Name |
3-(5-bromo-2-fluorophenyl)pyrrolidine-3-carboxylic acid |
InChI |
InChI=1S/C11H11BrFNO2/c12-7-1-2-9(13)8(5-7)11(10(15)16)3-4-14-6-11/h1-2,5,14H,3-4,6H2,(H,15,16) |
InChI Key |
JIXFMOCBFCHXIK-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCC1(C2=C(C=CC(=C2)Br)F)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-Bromo-2-fluorophenyl)pyrrolidine-3-carboxylic acid typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through cyclization reactions involving appropriate precursors.
Introduction of the 5-Bromo-2-fluorophenyl Group: This step involves the substitution of the pyrrolidine ring with the 5-bromo-2-fluorophenyl group using halogenation reactions.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often include the use of automated reactors and continuous flow systems to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
3-(5-Bromo-2-fluorophenyl)pyrrolidine-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The bromine and fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.
Scientific Research Applications
3-(5-Bromo-2-fluorophenyl)pyrrolidine-3-carboxylic acid has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(5-Bromo-2-fluorophenyl)pyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Pyrrolidine Core
The following table compares key analogs with modifications to the pyrrolidine ring or aromatic substituents:
Key Structural and Functional Differences
- Electronic Effects : The bromo and fluoro groups in the target compound increase electron-withdrawing effects compared to analogs like trans-4-(4-fluorophenyl)pyrrolidine-3-carboxylic acid , which lacks bromine. This enhances binding to hydrophobic enzyme pockets .
- Steric Hindrance : The 5-bromo-2-fluoro substitution creates a steric profile distinct from 2-(3-fluorophenyl)-1-methyl-5-oxopyrrolidine-3-carboxylic acid , where the methyl group and ketone alter ring conformation .
- Synthetic Accessibility: Boc-protected analogs (e.g., ) show higher yields (>95%) due to stabilized intermediates, whereas non-protected derivatives (e.g., target compound) may require harsh deprotection conditions.
Pharmacological and Physicochemical Data
Physicochemical Properties
- Lipophilicity : The target compound’s logP (estimated ~2.5) is higher than 5-(4-fluorophenyl)pyridine-3-carboxylic acid (logP ~1.8) due to bromine’s hydrophobicity .
- Solubility : Polar carboxylic acid groups in all analogs ensure moderate aqueous solubility (~0.1–1 mg/mL), critical for bioavailability.
Biological Activity
3-(5-Bromo-2-fluorophenyl)pyrrolidine-3-carboxylic acid is a chiral compound characterized by a pyrrolidine ring substituted with a 5-bromo-2-fluorophenyl group and a carboxylic acid functional group. This compound has garnered attention in medicinal chemistry due to its potential interactions with various biological pathways, particularly in the context of neurological disorders and cancer treatment.
- Molecular Formula : C11H11BrFNO2
- Molecular Weight : 288.11 g/mol
- Structural Features : The presence of bromine and fluorine substituents on the aromatic ring enhances the compound's lipophilicity and may influence its biological activity.
The biological activity of this compound is primarily attributed to its interactions with specific molecular targets, including receptors and enzymes. The unique combination of halogen substituents can enhance binding affinity, potentially leading to selective pharmacological effects.
Key Mechanisms:
- Receptor Interaction : Preliminary studies suggest that the compound may interact with neurotransmitter receptors, influencing signaling pathways related to mood regulation and cognitive function.
- Enzyme Modulation : The compound has shown potential in modulating enzyme activity, which can impact metabolic pathways and cellular processes.
In Vitro Studies
Recent research has demonstrated that derivatives of pyrrolidine compounds exhibit significant antibacterial and antifungal activities. For instance, studies on related pyrrolidine derivatives have shown that halogen substitutions can enhance bioactivity against various bacterial strains .
| Compound | Activity | IC50 (µM) |
|---|---|---|
| This compound | Antibacterial | Not yet determined |
| Sodium pyrrolidide | Antibacterial | Varies by strain |
| 2,6-Dipyrrolidino-1,4-dibromobenzene | Antifungal | Effective |
Case Studies
- Neurological Applications : A study involving the administration of related compounds indicated potential benefits in models of anxiety and depression. These findings suggest that this compound may possess similar properties, warranting further exploration in neurological contexts.
- Cancer Research : Investigations into the effects of pyrrolidine derivatives on cancer cell lines have revealed that certain modifications can lead to enhanced cytotoxicity. The specific structural features of this compound may provide insights into its potential as an anticancer agent.
Pharmacological Profile
The pharmacological profile of this compound is still under investigation. However, initial findings indicate:
- Selectivity : The chiral nature allows for selective binding properties, which could lead to fewer side effects compared to non-selective agents.
- Stability : Laboratory studies suggest that the compound remains stable under physiological conditions but may degrade over time, impacting its long-term efficacy.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
